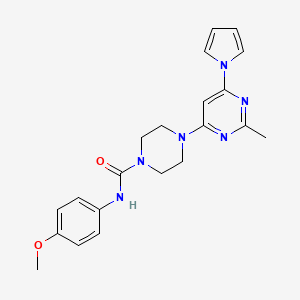

![molecular formula C22H23ClFN5O3S B2772590 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189857-04-2](/img/structure/B2772590.png)

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23ClFN5O3S and its molecular weight is 491.97. The purity is usually 95%.

BenchChem offers high-quality 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on their interaction with cannabinoid receptors. These studies include conformational analyses and the development of pharmacophore models to understand the steric and electrostatic requirements for binding to the CB1 receptor, providing insights into the structural basis of antagonist activity (Shim et al., 2002).

Synthesis and Structural Characterization

Several studies have detailed the synthesis and structural characterization of novel pyrazole carboxamide derivatives, highlighting methods to introduce functional groups and assess their impact on molecular structure through X-ray crystallography (Hong-Shui Lv et al., 2013).

Antimicrobial and Antitumor Activity Screening

Pyrazole derivatives have been synthesized and screened for their biological activity against various bacteria and fungi. This research indicates that some derivatives exhibit moderate antimicrobial activity, suggesting potential for further development as therapeutic agents (J.V.Guna et al., 2009). Additionally, studies on diaryl dihydropyrazole-3-carboxamides have shown significant in vivo antiobesity activity related to CB1 receptor antagonism, indicating a potential avenue for the treatment of obesity (Brijesh Kumar Srivastava et al., 2007).

Molecular Docking and Anticancer Evaluation

Research including molecular docking studies and in vitro antimicrobial evaluation of new compounds demonstrates the potential to develop more potent antimicrobials. This approach allows for the identification of compounds with superior antimicrobial properties against specific pathogens (M. Patil et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the 5-hydroxytryptamine receptor 1A (5-HT1A) . This receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and is implicated in various biological and neurological processes.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the 5-HT1A receptor. Given the receptor’s role in serotonin signaling, the compound could potentially influence neurological processes regulated by serotonin. Specific effects would depend on various factors, including the compound’s concentration, the presence of other signaling molecules, and the physiological context .

properties

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O3S/c1-27-15-19(21(30)25-14-16-5-2-3-8-20(16)24)22(26-27)33(31,32)29-11-9-28(10-12-29)18-7-4-6-17(23)13-18/h2-8,13,15H,9-12,14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOWUNYNAOKJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

![methyl 4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2772516.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)